Tetrahydropyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-ketoesters under acidic or basic conditions. For example, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-ketoester, and urea, can be used to produce this compound derivatives . Another method involves the intramolecular cyclization of unsaturated acyclic amides or ureas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
Tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It plays a role in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: this compound derivatives have been investigated for their potential as antiviral, antibacterial, and anticancer agents
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tetrahydropyrimidine-2,4-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as inhibitors of HIV reverse transcriptase, thereby preventing viral replication . The molecular targets and pathways involved in these mechanisms can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- Uracil
- Thymine
- Cytosine
- Dihydropyrimidine derivatives
- Pyrimidopyrimidines
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-amino-3-methyl-1-(4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-5-9(6-4-8)15-10(13)7-11(16)14(2)12(15)17/h3-6,10H,7,13H2,1-2H3 |
InChI Key |
CMOTVFURGXSRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=O)N(C2=O)C)N |
Origin of Product |
United States |
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